molecular formula C60H75N11O18S B157138 Cholecystokinin (25-33), tyr(25)-nle(28,31)- CAS No. 132032-04-3

Cholecystokinin (25-33), tyr(25)-nle(28,31)-

カタログ番号 B157138
CAS番号: 132032-04-3
分子量: 1270.4 g/mol
InChIキー: JCAIPWWBLRVCAU-ZRJFNEKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholecystokinin (25-33), tyr(25)-nle(28,31)-, also known as CCK-8, is a neuropeptide that plays a crucial role in the regulation of gastrointestinal functions and feeding behaviors. This peptide is synthesized in the small intestine and the brain, and it has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases.

作用機序

Cholecystokinin (25-33), tyr(25)-nle(28,31)- exerts its effects by binding to specific receptors in the brain and the gastrointestinal tract. The binding of Cholecystokinin (25-33), tyr(25)-nle(28,31)- to its receptors leads to the activation of intracellular signaling pathways, which ultimately result in the inhibition of food intake and the regulation of gastrointestinal functions.

生化学的および生理学的効果

Cholecystokinin (25-33), tyr(25)-nle(28,31)- has a variety of biochemical and physiological effects, including the inhibition of gastric emptying, the stimulation of pancreatic enzyme secretion, and the regulation of bile acid synthesis and secretion. Cholecystokinin (25-33), tyr(25)-nle(28,31)- has also been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of feeding behaviors and mood.

実験室実験の利点と制限

Cholecystokinin (25-33), tyr(25)-nle(28,31)- is a widely used experimental tool in the study of feeding behaviors, anxiety, and pain. The advantages of using Cholecystokinin (25-33), tyr(25)-nle(28,31)- in laboratory experiments include its well-defined mechanism of action, its ability to reduce food intake and body weight, and its potential therapeutic applications in a variety of diseases. However, the limitations of using Cholecystokinin (25-33), tyr(25)-nle(28,31)- in laboratory experiments include its short half-life, its potential for off-target effects, and the need for careful dosing and administration.

将来の方向性

There are several future directions for research on Cholecystokinin (25-33), tyr(25)-nle(28,31)-. One area of focus is the development of novel Cholecystokinin (25-33), tyr(25)-nle(28,31)- analogs that have improved pharmacokinetic properties and reduced off-target effects. Another area of focus is the investigation of the role of Cholecystokinin (25-33), tyr(25)-nle(28,31)- in the regulation of mood and anxiety, as well as its potential therapeutic applications in psychiatric disorders. Finally, there is a need for further research on the mechanisms underlying the effects of Cholecystokinin (25-33), tyr(25)-nle(28,31)- on the gastrointestinal tract, with a particular focus on its potential role in the treatment of gastrointestinal disorders.

合成法

The synthesis of Cholecystokinin (25-33), tyr(25)-nle(28,31)- can be achieved through chemical or recombinant methods. Chemical synthesis involves the stepwise assembly of the amino acid sequence using solid-phase peptide synthesis techniques. Recombinant methods involve the expression of the peptide sequence in bacterial or mammalian cells using recombinant DNA technology.

科学的研究の応用

Cholecystokinin (25-33), tyr(25)-nle(28,31)- has been extensively studied for its role in the regulation of feeding behaviors, anxiety, and pain. It has also been investigated for its potential therapeutic applications in diseases such as obesity, diabetes, and cancer. Cholecystokinin (25-33), tyr(25)-nle(28,31)- has been shown to reduce food intake and body weight in animal models, and it has been proposed as a potential treatment for obesity and related metabolic disorders.

特性

CAS番号

132032-04-3

製品名

Cholecystokinin (25-33), tyr(25)-nle(28,31)-

分子式

C60H75N11O18S

分子量

1270.4 g/mol

IUPAC名

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C60H75N11O18S/c1-3-5-15-43(66-57(82)46(28-36-20-24-39(25-21-36)89-90(86,87)88)70-60(85)48(30-51(74)75)69-54(79)41(61)26-35-18-22-38(72)23-19-35)55(80)64-33-50(73)65-47(29-37-32-63-42-17-11-10-14-40(37)42)58(83)67-44(16-6-4-2)56(81)71-49(31-52(76)77)59(84)68-45(53(62)78)27-34-12-8-7-9-13-34/h7-14,17-25,32,41,43-49,63,72H,3-6,15-16,26-31,33,61H2,1-2H3,(H2,62,78)(H,64,80)(H,65,73)(H,66,82)(H,67,83)(H,68,84)(H,69,79)(H,70,85)(H,71,81)(H,74,75)(H,76,77)(H,86,87,88)/t41-,43+,44+,45+,46+,47+,48+,49+/m1/s1

InChIキー

JCAIPWWBLRVCAU-ZRJFNEKDSA-N

異性体SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N

SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N

正規SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N

その他のCAS番号

132032-04-3

配列

YDXXGWXDF

同義語

25-Tyr-28,31-Nle-cholecystokinin (25-33)
CCK (25-33), Tyr(25)-Nle(28,31)-
cholecystokinin (25-33), Tyr(25)-Nle(28,31)-
cholecystokinin (25-33), tyrosyl(28)-norleucine(28,31)-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。